Spirasine I
説明
Spirasine I is a bioactive compound identified in phytochemical studies of Croton gratissimus Burch (lavender croton) herbal tea . Spirasine I has demonstrated notable pharmacokinetic properties, including high gastrointestinal absorption (GIA) and compliance with drug-likeness criteria, making it a promising candidate for further pharmaceutical exploration .
特性
CAS番号 |
106777-13-3 |
|---|---|
分子式 |
C22H29NO3 |
分子量 |
355.5 g/mol |
IUPAC名 |
(1R,5R,11R,14S,17R,20S,21S)-21-hydroxy-5,15-dimethyl-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docos-15-en-19-one |
InChI |
InChI=1S/C22H29NO3/c1-12-9-20-11-15(24)16-19(2)4-3-5-21(16)17(23-6-7-26-18(19)23)14(20)8-13(12)10-22(20,21)25/h9,13-14,16-18,25H,3-8,10-11H2,1-2H3/t13-,14?,16+,17+,18?,19+,20-,21+,22-/m0/s1 |
InChIキー |
BDYVYNKEWLPLCY-SRCHUMBQSA-N |
SMILES |
CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |
異性体SMILES |
CC1=C[C@@]23CC(=O)[C@@H]4[C@]5(CCC[C@@]46[C@@]2(C[C@@H]1CC3[C@H]6N7C5OCC7)O)C |
正規SMILES |
CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |
製品の起源 |
United States |
類似化合物との比較
Comparative Pharmacokinetic and Structural Analysis
Pharmacokinetic Profile Comparison
Table 1 summarizes the pharmacokinetic parameters of Spirasine I and six related compounds, as predicted through computational modeling :
Table 1. Pharmacokinetic Comparison of Spirasine I and Analogs
| Compound | GIA Level | Lipinski/Lead Violations | CYP Inhibition (CYP1A2, CYP2D6, CYP3A4) |
|---|---|---|---|
| Spirasine I | High | 1 | None |
| 8-Demethylgeranylin | High | 1 | None |
| Flavonoid 3-O-D-galactoside | High | 1 | None |
| Caffeine | High | 1 | None |
| Chlorophyll a | Low | 1 | None |
| 4-Methylumbelliferyl glucoside | Low | 1 | None |
| Paclitaxel | Low | 2 | None |
Key Findings:
- GIA and Drug-Likeness: Spirasine I shares high GIA with caffeine, 8-demethylgeranylin, and flavonoid 3-O-D-galactoside, suggesting favorable oral bioavailability. Unlike paclitaxel, which violates two Lipinski/Lead rules (indicating poor drug-likeness), Spirasine I violates only one, aligning it closer to conventional pharmaceuticals .
- CYP Inhibition: None of the compounds inhibit key hepatic enzymes, reducing risks of drug-drug interactions .
Structural and Functional Insights
This contrasts with:
- Paclitaxel: A diterpenoid with a taxane ring system; its low GIA and dual Lipinski violations correlate with its large molecular weight and poor solubility .
- Flavonoid 3-O-D-galactoside: A glycosylated flavonoid with polar sugar moieties, yet it retains high GIA due to optimized passive diffusion .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Spirasine I with high purity, and how can researchers validate its structural integrity?
- Methodological Answer :
- Synthesis : Use stepwise protocols with controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize side products. For purification, employ column chromatography with solvent gradients optimized for Spirasine I’s polarity .
- Validation : Combine analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy (comparison to published spectra for functional group verification). Include mass spectrometry (HRMS) to confirm molecular weight .
- Key Considerations : Document reaction yields, solvent residues, and batch-to-batch variability in supplementary materials for reproducibility .
Q. How can researchers design initial biological activity assays for Spirasine I while minimizing false positives?
- Methodological Answer :
- Assay Design : Use dose-response curves with at least three independent replicates. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only) to validate assay conditions.
- Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance (p < 0.05) and calculate IC₅₀ values using nonlinear regression models .
- Key Considerations : Pre-screen for cytotoxicity in non-target cell lines to isolate mechanism-specific effects .
Q. Which analytical techniques are most suitable for characterizing Spirasine I’s stability under physiological conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., pH variations, thermal stress) followed by LC-MS to identify degradation products.
- Kinetic Analysis : Use UV-Vis spectroscopy to monitor real-time degradation rates and derive half-life (t₁/₂) under simulated biological conditions .
- Key Considerations : Validate methods with spike-and-recovery experiments to ensure analytical accuracy .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro potency and in vivo efficacy data for Spirasine I?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (AUC), plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to identify bioavailability limitations .
- Tissue Distribution Studies : Use radiolabeled Spirasine I or LC-MS/MS to quantify drug accumulation in target vs. non-target tissues .
- Key Considerations : Cross-validate in vivo models (e.g., transgenic vs. wild-type animals) to assess model-specific biases .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize Spirasine I’s selectivity?
- Methodological Answer :
- Systematic SAR : Synthesize analogs with targeted modifications (e.g., substituent variations at positions R₁ and R₂) and test against related off-target proteins.
- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and guide synthetic priorities .
Q. What integrated approaches are recommended to elucidate Spirasine I’s mechanism of action at the molecular level?
- Methodological Answer :
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated vs. untreated cells.
- Target Deconvolution : Use affinity chromatography with Spirasine I-conjugated beads followed by Western blotting or SILAC-based pull-down assays .
- Key Considerations : Validate putative targets via CRISPR knockout or siRNA silencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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